(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom and a methyl group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 7-methyl-2,3-dihydro-1H-inden-1-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Chiral Resolution: The racemic mixture of the brominated product is then subjected to chiral resolution using chiral acids or chromatography techniques to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems for chiral resolution can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted indane derivatives
- Hydroxylated or carbonylated products
- Reduced amine or alcohol derivatives
Scientific Research Applications
(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of chiral drugs and bioactive molecules.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is studied for its potential biological activities and interactions with various biological targets.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
®-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.
4-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group, resulting in different chemical properties.
7-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both bromine and methyl substituents
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1S)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m0/s1 |
InChI Key |
DCNGCEYJTBUHJS-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C2[C@H](CCC2=C(C=C1)Br)N |
Canonical SMILES |
CC1=C2C(CCC2=C(C=C1)Br)N |
Origin of Product |
United States |
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